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Compound of Interest

Compound Name: (R)-piperidine-3-carboxamide

Cat. No.: B186166

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling of (R)-
piperidine-3-carboxamide derivatives, a class of compounds with significant therapeutic
potential. This document outlines detailed methodologies for computational studies,
summarizes key quantitative data, and visualizes relevant biological pathways and
experimental workflows to facilitate further research and development in this area.

Introduction to (R)-piperidine-3-carboxamide
Derivatives

The (R)-piperidine-3-carboxamide scaffold is a privileged structure in medicinal chemistry,
forming the core of numerous biologically active molecules. These derivatives have
demonstrated a wide range of pharmacological activities, targeting various proteins implicated
in diseases such as cancer, osteoporosis, and HIV. In silico modeling plays a crucial role in
understanding the structure-activity relationships (SAR) of these compounds, guiding the
design of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles.

Key Biological Targets and Signaling Pathways

(R)-piperidine-3-carboxamide derivatives have been investigated as inhibitors of several key
biological targets. Understanding the signaling pathways associated with these targets is
essential for rational drug design.
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Anaplastic Lymphoma Kinase (ALK)

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively
activated through mutations or chromosomal rearrangements, can drive the growth and
survival of various cancer cells. ALK activation triggers multiple downstream signaling
cascades, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, which promote cell
proliferation, survival, and metastasis.[1][2][3]
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Cathepsin K

Cathepsin K is a lysosomal cysteine protease predominantly expressed in osteoclasts, the cells
responsible for bone resorption.[4] It plays a critical role in the degradation of bone matrix
proteins, particularly type | collagen.[4] Inhibition of Cathepsin K is a therapeutic strategy for
treating osteoporosis and other bone-related disorders. The expression and activity of
Cathepsin K are regulated by the RANKL signaling pathway.[5][6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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